
1,2-Di-o-phytanyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-o-phytanyl-sn-glycerol: is a compound with the empirical formula C43H88O3 and a molecular weight of 653.16 g/mol . It is an archaeal lipid, characterized by two phytane chains attached to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds . This compound is a significant component of the cell membrane in methanogen microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-o-phytanyl-sn-glycerol involves the coupling of phytanyl bromide with isopropylidene threitol . The key step in this synthesis is the formation of the ether bonds between the phytane chains and the glycerol backbone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to ensure the correct attachment of the phytane chains to the glycerol backbone .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Di-o-phytanyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the ether bonds or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
1,2-Di-o-phytanyl-sn-glycerol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Di-o-phytanyl-sn-glycerol involves its role as a structural component of archaeal cell membranes. The ether bonds and methyl branches in the phytane chains contribute to the stability and permeability of the membrane . These properties are crucial for the survival of archaea in extreme environments .
Comparaison Avec Des Composés Similaires
1,2-Dipalmitoyl-sn-glycerol: This compound contains palmitic acid chains instead of phytane chains and is a diacylglycerol.
2,3-Di-o-phytanyl-sn-glycerol: Similar to 1,2-Di-o-phytanyl-sn-glycerol but with different attachment positions of the phytane chains.
Uniqueness: this compound is unique due to its ether bonds and the presence of phytane chains, which confer exceptional stability and resistance to hydrolysis compared to ester-linked lipids . This makes it particularly suitable for studies involving extreme conditions and applications requiring high stability .
Propriétés
Formule moléculaire |
C43H88O3 |
|---|---|
Poids moléculaire |
653.2 g/mol |
Nom IUPAC |
(2S)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37?,38?,39?,40?,41?,42?,43-/m0/s1 |
Clé InChI |
ISDBCJSGCHUHFI-PKIBUDCSSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC[C@H](CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
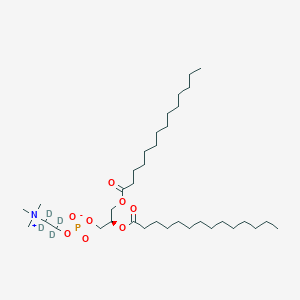
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
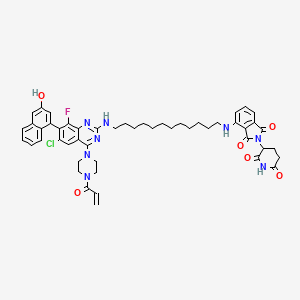
![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)

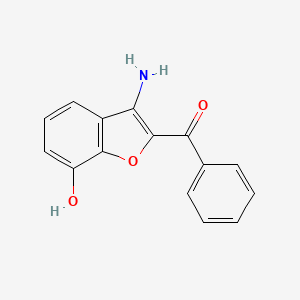

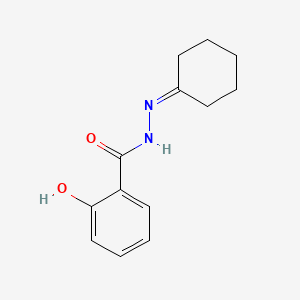
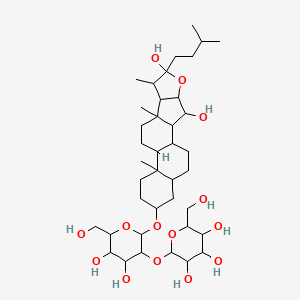
![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)
